

A Technical Guide to Sodium Imidazolidine: Commercial Availability, Grades, and Applications in Research

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Compound of Interest

Compound Name: Sodium imidazolidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **sodium imidazolidine** (CAS No. 5587-42-8), a versatile reagent crucial in synthetic chemistry and pharmaceutical development. This document details its commercial availability, the various grades offered by suppliers, and its key physicochemical properties. Furthermore, it outlines its primary applications and provides illustrative experimental protocols for its use as a potent nucleophile and base in organic synthesis.

Commercial Availability and Suppliers

Sodium imidazolidine is readily available from a range of chemical suppliers catering to both research and industrial scales. It is typically sold as a free-flowing crystalline powder, with colors ranging from light yellow to orange.^{[1][2]} Packaging sizes commonly range from grams for laboratory use to kilograms for bulk manufacturing.

Key suppliers for various grades of **sodium imidazolidine** include:

- Sigma-Aldrich (MilliporeSigma): A major supplier offering technical grade **sodium imidazolidine**, suitable for a wide range of synthetic applications.^{[3][4]}
- American Custom Chemicals Corporation: Provides **sodium imidazolidine** at specified purity levels.^[1]

- Fisher Scientific: Offers **sodium imidazolide** with detailed safety and handling information. [\[2\]](#)
- Benchchem: Supplies **sodium imidazolide** for research purposes, with literature on its synthetic applications. [\[5\]](#)
- Echemi & ChemicalBook (Online Marketplaces): These platforms list numerous suppliers from regions like China, offering various grades including pharmaceutical and high-purity options. [\[1\]](#)[\[6\]](#) Notable listed suppliers include Henan Fengda Chemical Co., Ltd., and Shandong Airuike Chemical Co., Ltd. [\[1\]](#)[\[6\]](#)

The following diagram illustrates a typical workflow for procuring and utilizing **sodium imidazolide** in a research setting.

Caption: Researcher's workflow for **sodium imidazolide** procurement and use.

Grades and Specifications

Sodium imidazolide is available in several grades, each defined by its purity and intended application. The choice of grade is critical for ensuring reproducibility and avoiding side reactions, particularly in sensitive applications like pharmaceutical synthesis.

| Grade | Typical Purity | Key Characteristics & Applications | Common Suppliers |
|----------------------|-------------------|---|---|
| Technical Grade | Often $\geq 90\%$ | Suitable for general organic synthesis, educational purposes, and applications where high purity is not critical. May contain minor impurities. | Sigma-Aldrich |
| Pharmaceutical Grade | $\geq 99\%$ | High purity with stringent limits on impurities. Intended for use as a raw material or intermediate in the manufacturing of active pharmaceutical ingredients (APIs). | Shandong Airuike Chemical Co., Ltd., LEADER BIOCHEMICAL GROUP[6] |
| Reagent Grade / 95% | $\geq 95\%$ | A common grade for laboratory research and development, offering a balance between purity and cost. | American Custom Chemicals Corporation[1] |
| High Purity / 99% | $\geq 99\%$ | Used in applications requiring minimal interference from impurities, such as catalyst development or materials science research. | Shaanxi Dideu Medichem Co. Ltd.[1] |

Physicochemical and Safety Data

Understanding the properties and hazards of **sodium imidazolid** is essential for its safe handling and effective use.

Physical and Chemical Properties

| Property | Value | Reference(s) |
|---------------------|---|---|
| CAS Number | 5587-42-8 | [1] [5] [7] [8] [9] |
| Molecular Formula | C ₃ H ₃ N ₂ Na | [1] [8] |
| Molecular Weight | 90.06 g/mol | [1] [7] |
| Appearance | Light yellow to orange crystalline powder | [1] [2] |
| Melting Point | 284 °C (decomposes) | [1] |
| Solubility | Reacts with water, acids, and alcohols. | [2] |
| Storage Temperature | 2-8°C, under inert gas (e.g., Nitrogen) | [1] [2] |
| InChI Key | ITAWMPSVROAMOE-UHFFFAOYSA-N | [1] [5] [7] |
| SMILES | [Na]n1ccnc1 | |

Safety and Handling Information

Sodium imidazolid is a corrosive and moisture-sensitive material that requires careful handling.

| Hazard Category | GHS Classification | Precautionary Statements |
|-------------------|--|--------------------------|
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled), H314 (Causes severe skin burns and eye damage) | [1] |
| Handling | Handle under an inert atmosphere (e.g., nitrogen). Keep away from moisture, water, and acids. Wear appropriate personal protective equipment (PPE), including gloves, eye shields, and face shields. [2] | |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up in a corrosives area. [2] | |

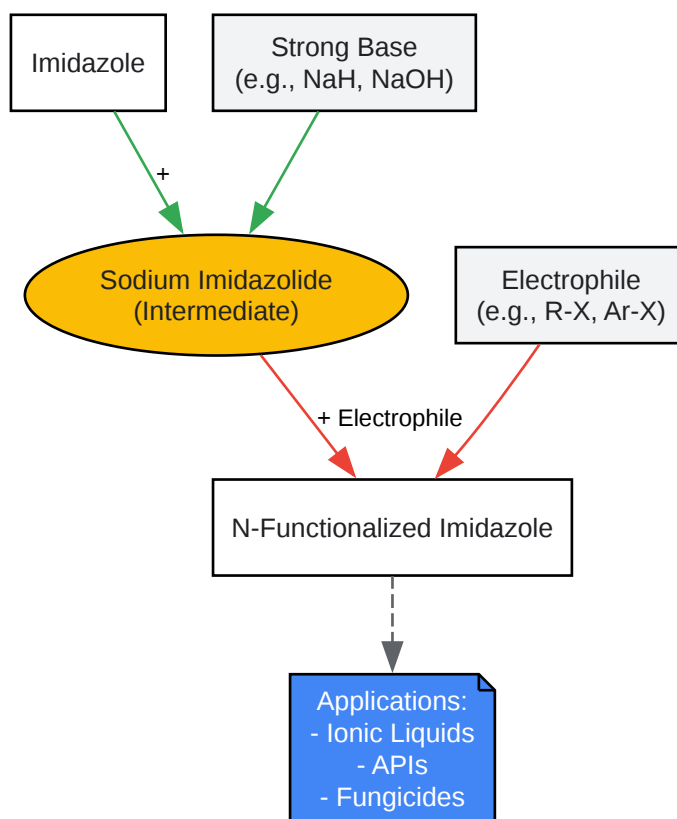
Applications in Synthesis and Drug Development

Sodium imidazolid's primary utility stems from the basicity and nucleophilicity of the imidazolid anion. It serves as a key intermediate and reagent in numerous synthetic transformations.

- **Strong Base:** The imidazolid anion is a strong base, useful for deprotonating a wide range of acidic protons. Its pKa of approximately 14.5 makes it suitable for generating carbanions and other reactive intermediates.[\[5\]](#)

- **Nucleophile for N-Functionalization:** It is a crucial intermediate for synthesizing N-functionalized imidazoles. The imidazolide anion readily reacts with electrophiles like alkyl or aryl halides in nucleophilic substitution reactions to form substituted imidazoles.[5] These products are precursors to ionic liquids, fungicides, and pharmaceuticals.[5][10]
- **Pharmaceutical Synthesis:** Imidazole derivatives are found in many medications, including antifungal agents (e.g., clotrimazole), antihypertensives, and anticancer drugs (e.g., mercaptopurine).[10] **Sodium imidazolide** can serve as a key starting material in the synthesis of these complex molecules.[5]
- **Catalysis:** It can be used as a catalyst or precursor in various organic reactions.[7]

The diagram below illustrates the central role of **sodium imidazolide** in generating diverse N-substituted imidazole derivatives.



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Caption: Synthetic pathway from imidazole to N-functionalized derivatives.

Experimental Protocols

The following protocols are adapted from literature and patents, illustrating the practical use of **sodium imidazolid** in a laboratory setting.

Protocol: Synthesis of N-Alkylimidazole via Sodium Imidazolid

This procedure demonstrates a typical N-alkylation of imidazole using **sodium imidazolid** generated in situ.

Materials:

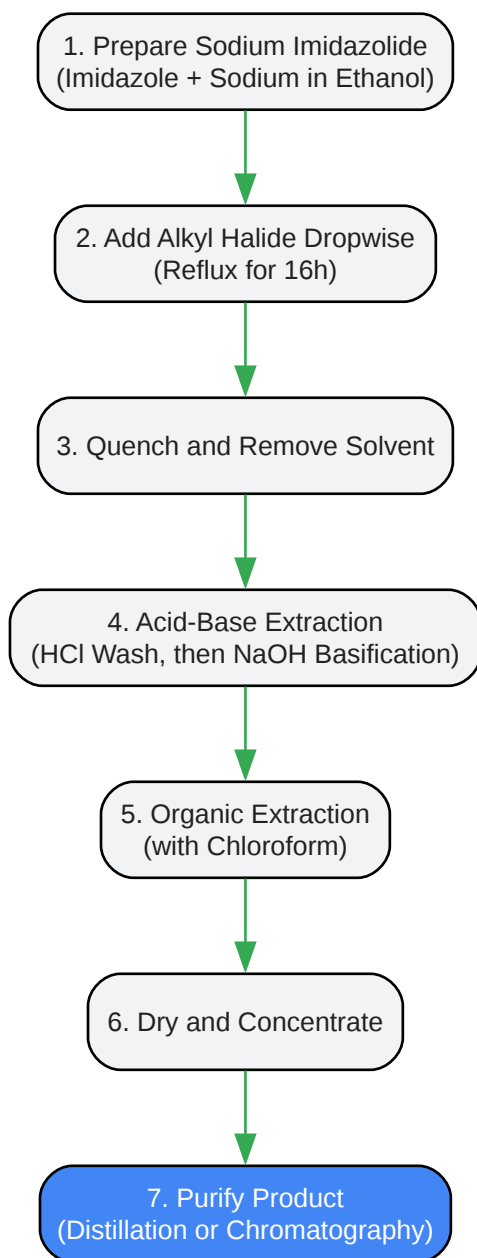
- Imidazole
- Sodium metal (or Sodium Hydride, 60% dispersion in mineral oil)
- Anhydrous Ethanol (or THF)
- Alkyl Halide (e.g., Bromomethylcyclopentane)
- 2M Hydrochloric Acid
- 10M Sodium Hydroxide
- Chloroform
- Magnesium Sulfate (anhydrous)

Methodology:

- Preparation of **Sodium Imidazolid**: To a solution of sodium (0.1 mol) in 100 mL of dry ethanol under a nitrogen atmosphere, add imidazole (0.1 mol) portion-wise. Stir the mixture and heat to reflux to ensure complete formation of the **sodium imidazolid** salt.[\[11\]](#)
- Alkylation Reaction: While maintaining reflux, add the alkyl halide (bromomethylcyclopentane, 0.1 mol) dropwise to the solution of **sodium imidazolid**.[\[11\]](#)

- Reaction Monitoring and Completion: Continue to stir and heat the mixture under reflux for 16-20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). [\[11\]](#)
- Work-up and Extraction: After cooling, remove the ethanol under reduced pressure. Dissolve the residue in 150 mL of 2M hydrochloric acid and wash the aqueous solution with ether to remove unreacted starting materials.[\[11\]](#)
- Basify the aqueous layer with 10M sodium hydroxide solution until the product precipitates or becomes extractable.[\[11\]](#)
- Extract the product with chloroform (3 x 50 mL). Combine the organic extracts and dry over anhydrous magnesium sulfate.[\[11\]](#)
- Purification: Filter the drying agent and concentrate the chloroform solution under reduced pressure to yield the crude product. Further purify the product by vacuum distillation or column chromatography on silica gel.[\[11\]](#)

The following diagram outlines the key steps in this experimental workflow.



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Caption: Experimental workflow for the synthesis of N-alkylimidazole.

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